

1,3-Dichloro-2-(trifluoromethoxy)benzene CAS number and molecular structure

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Compound of Interest

Compound Name:	1,3-Dichloro-2-(trifluoromethoxy)benzene
Cat. No.:	B052536

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In-Depth Technical Guide: 1,3-Dichloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-dichloro-2-(trifluoromethoxy)benzene** (CAS Number: 97608-49-6), a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. Due to its unique substitution pattern, this molecule serves as a valuable building block for more complex structures, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, molecular structure, and its role as a synthetic intermediate. While specific experimental data for this compound is not widely available in public literature, this guide also provides general methodologies for the synthesis and characterization of related trifluoromethoxybenzene derivatives, offering a foundational understanding for researchers in the field.

Chemical Identity and Molecular Structure

1,3-Dichloro-2-(trifluoromethoxy)benzene is a substituted benzene ring containing two chlorine atoms and a trifluoromethoxy group. The strategic placement of these functional

groups imparts specific physicochemical properties that are highly sought after in drug design.

Molecular Structure:

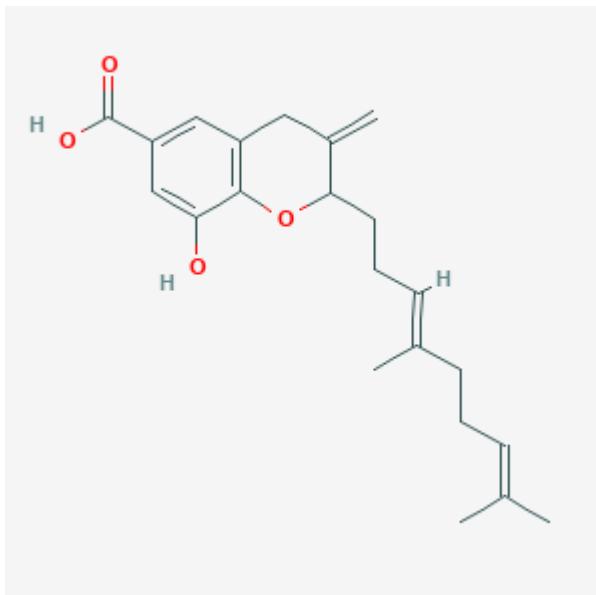


Figure 1. 2D structure of **1,3-Dichloro-2-(trifluoromethoxy)benzene**.

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	97608-49-6
Molecular Formula	C ₇ H ₃ Cl ₂ F ₃ O
Molecular Weight	231.00 g/mol
IUPAC Name	1,3-dichloro-2-(trifluoromethoxy)benzene
Canonical SMILES	C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl
InChI Key	YWJQFZDBLJVHBE-UHFFFAOYSA-N

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry due to its unique electronic and lipophilic properties. It is often considered a "lipophilic electron-

withdrawing group," which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Incorporating a trifluoromethoxy group can lead to:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the $-\text{OCF}_3$ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.
- Increased Lipophilicity: The $-\text{OCF}_3$ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
- Modulation of pKa: The strong electron-withdrawing nature of the $-\text{OCF}_3$ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
- Improved Oral Bioavailability: Enhanced metabolic stability and membrane permeability often translate to better absorption and bioavailability when a drug is administered orally.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1,3-dichloro-2-(trifluoromethoxy)benzene** is not readily available in the public domain, a general and plausible synthetic route can be inferred from established methods for preparing trifluoromethoxyarenes. A common approach involves the trifluoromethylation of a corresponding phenol or the fluorination of a trichloromethoxy precursor.

General Experimental Protocol for the Synthesis of Aryl Trifluoromethyl Ethers

The following is a generalized procedure for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols, which could be adapted for the synthesis of **1,3-dichloro-2-(trifluoromethoxy)benzene** from 2,6-dichlorophenol.

Reaction: $\text{Ar-OH} + \text{Reagent} \rightarrow \text{Ar-OCF}_3$

Materials:

- Substituted phenol (e.g., 2,6-dichlorophenol)
- Trifluoromethylating agent (e.g., CF_3I , Togni's reagent)
- Copper catalyst (e.g., CuI)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., DMF, NMP)

Procedure:

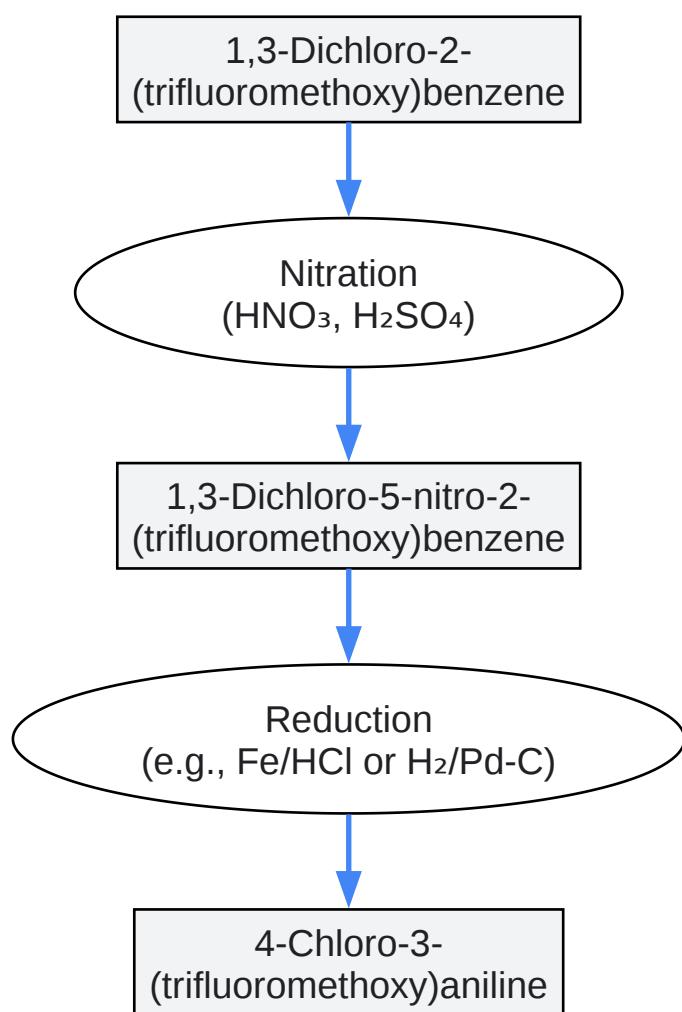
- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, copper catalyst, and base.
- Add the anhydrous solvent and stir the mixture at room temperature for a specified period.
- Introduce the trifluoromethylating agent to the reaction mixture.
- Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH_4Cl).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

Role as a Synthetic Intermediate

1,3-Dichloro-2-(trifluoromethoxy)benzene is a valuable intermediate in the synthesis of more complex molecules. One notable application is in the preparation of 4-chloro-3-(trifluoromethoxy)aniline.

Experimental Workflow: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline

This workflow outlines the synthetic transformation of **1,3-dichloro-2-(trifluoromethoxy)benzene** to a key aniline derivative.



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